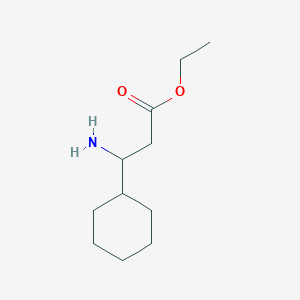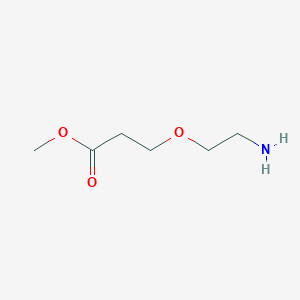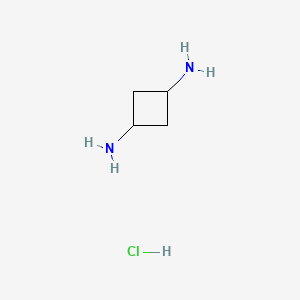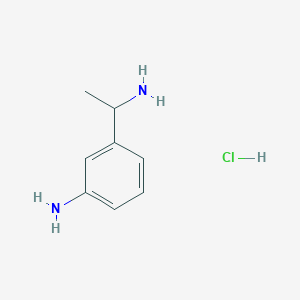
Ethyl 3-amino-3-cyclohexylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-cyclohexylpropanoate is an organic compound with the molecular formula C11H21NO2. It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a cyclohexyl group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-cyclohexylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated to a temperature range of 120-160°C for 16-20 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Applications De Recherche Scientifique
Ethyl 3-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-2-cyclohexylpropanoate
- Ethyl 3-amino-3-ethoxyacrylate
- Ethyl 2-(6-amino-3-pyridinyl)-2-methylpropanoate
Uniqueness
Ethyl 3-amino-3-cyclohexylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and a cyclohexyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
ethyl 3-amino-3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYRHFMTVLVICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731035.png)


![2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731054.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731062.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731070.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731092.png)

![6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11731101.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731103.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731108.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731110.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731116.png)
